

physicochemical properties of 1H-Benzo[d]imidazole-4-carbonitrile

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Compound of Interest

Compound Name: 1H-Benzo[d]imidazole-4-carbonitrile

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An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[d]imidazole-4-carbonitrile

Abstract: 1H-Benzo[d]imidazole-4-carbonitrile is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzimidazole, a privileged scaffold in medicinal chemistry, it serves as a crucial building block for synthesizing a wide array of bioactive molecules. The presence of the nitrile group provides a versatile chemical handle for further molecular elaboration. This guide offers a comprehensive overview of the core physicochemical properties of 1H-Benzo[d]imidazole-4-carbonitrile, detailing its structural characteristics, spectroscopic profile, and key experimental methodologies for its characterization. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application.

Molecular Identity and Structural Framework

1H-Benzo[d]imidazole-4-carbonitrile is structurally defined by a fused benzene and imidazole ring system, with a nitrile ($-C\equiv N$) substituent at position 4 of the benzimidazole core. This arrangement results in a planar, rigid molecule with a unique electronic distribution, making it an important pharmacophore.

- IUPAC Name: 1H-benzimidazole-4-carbonitrile[1]

- CAS Number: 64574-21-6
- Molecular Formula: C₈H₅N₃[1]
- Synonyms: **1H-Benzo[d]imidazole-4-carbonitrile**, 4-cyanobenzimidazole[1]

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Caption: Chemical structure of **1H-Benzo[d]imidazole-4-carbonitrile**.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development. The key properties of **1H-Benzo[d]imidazole-4-carbonitrile** are summarized below.

Property	Value / Description	Source
Molecular Weight	143.15 g/mol	[1]
Physical Form	Solid, typically a white to off-white powder.	[2]
XLogP3 (Computed)	1.2	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Melting Point	Experimental data not specified in provided results; requires empirical determination. Derivatives show melting points in the range of 190-300°C.[2][3]	N/A
Solubility	Expected to be sparingly soluble in water, similar to related imidazole compounds. [4] Soluble in organic solvents like DMSO and ethanol.	N/A
pKa (Predicted)	The imidazole ring imparts basicity. The predicted pKa for the related 1H-Imidazole-4-carbonitrile is 9.17, suggesting the benzimidazole analogue will also be weakly basic.[4]	N/A
Storage Conditions	Should be stored sealed in a dry environment at room temperature, protected from light.[5]	N/A

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of **1H-Benzo[d]imidazole-4-carbonitrile**. Each technique provides a unique fingerprint of the molecule's structural components.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1H-Benzo[d]imidazole-4-carbonitrile** is characterized by several key absorption bands.

- **N-H Stretch:** A broad band is expected in the region of $3015\text{--}3400\text{ cm}^{-1}$, characteristic of the N-H bond in the imidazole ring.[\[3\]](#)[\[6\]](#)
- **C \equiv N Stretch (Nitrile):** A strong and sharp absorption peak is anticipated around $2224\text{--}2250\text{ cm}^{-1}$, which is a definitive indicator of the nitrile group.[\[3\]](#)[\[6\]](#)
- **C=N Stretch:** The imidazole ring's C=N bond typically shows a strong absorption band in the $1590\text{--}1623\text{ cm}^{-1}$ range.[\[3\]](#)[\[7\]](#)
- **Aromatic C-H Stretch:** Peaks corresponding to the aromatic C-H stretching vibrations appear above 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For analysis, deuterated solvents such as DMSO- d_6 are commonly used.

- **^1H NMR:**
 - **Aromatic Protons (Ar-H):** The three protons on the benzene ring and the single proton on the imidazole ring are expected to appear as multiplets or distinct signals in the downfield region of $\delta\ 7.0\text{--}8.5\text{ ppm}$.[\[3\]](#)[\[6\]](#)
 - **Imidazole N-H Proton:** The N-H proton of the imidazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above $\delta\ 12.0\text{ ppm}$ in DMSO- d_6 , and is exchangeable with D_2O .[\[3\]](#)[\[6\]](#)[\[7\]](#)
- **^{13}C NMR:**

- Nitrile Carbon ($\text{-C}\equiv\text{N}$): The carbon of the nitrile group is expected to have a characteristic signal around δ 115 ppm.[3]
- Aromatic and Imidazole Carbons: Multiple signals corresponding to the eight carbon atoms of the benzimidazole ring system will appear in the δ 110–150 ppm range.[3] The $\text{C}=\text{N}$ carbon of the imidazole ring is typically found at the lower end of this range, around 149-152 ppm.[3]

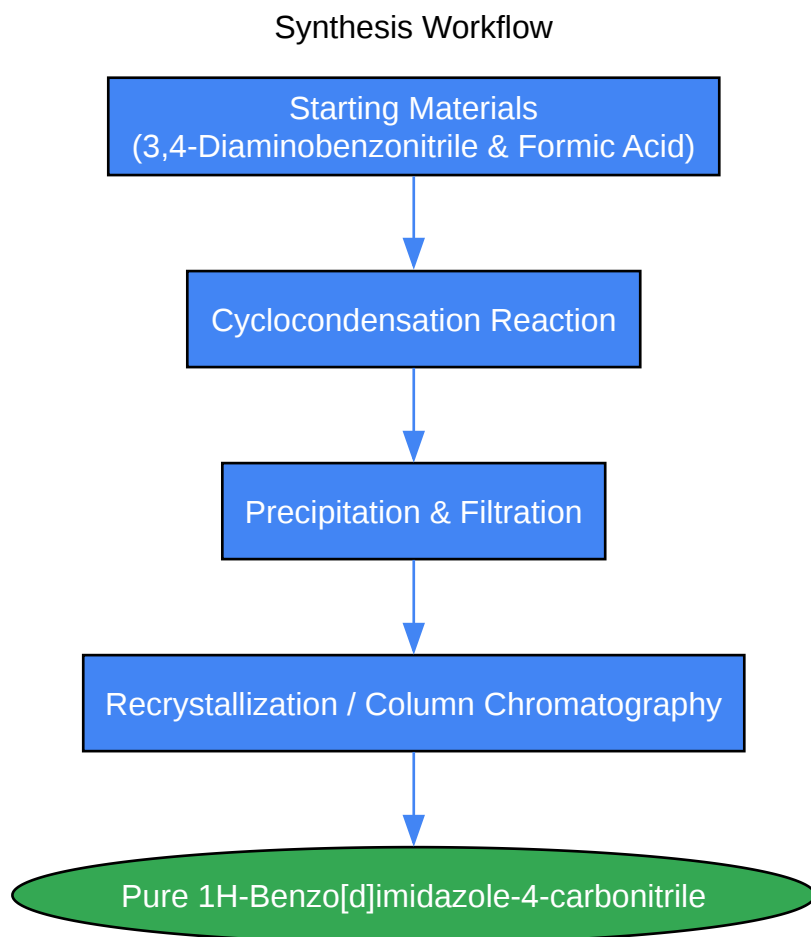
UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π -system of the molecule. Benzimidazole derivatives are known to exhibit strong UV absorption.

- λ_{max} : The extensive conjugation in the benzimidazole ring system typically results in absorption maxima (λ_{max}) in the range of 347–355 nm.[2][8] These absorptions are attributed to $\pi \rightarrow \pi^*$ electronic transitions.

Experimental Workflows and Protocols

The synthesis and characterization of **1H-Benzo[d]imidazole-4-carbonitrile** follow established chemical principles. The following workflows and protocols are designed to provide a practical framework for researchers.



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Caption: General workflow for the synthesis of **1H-Benzo[d]imidazole-4-carbonitrile**.

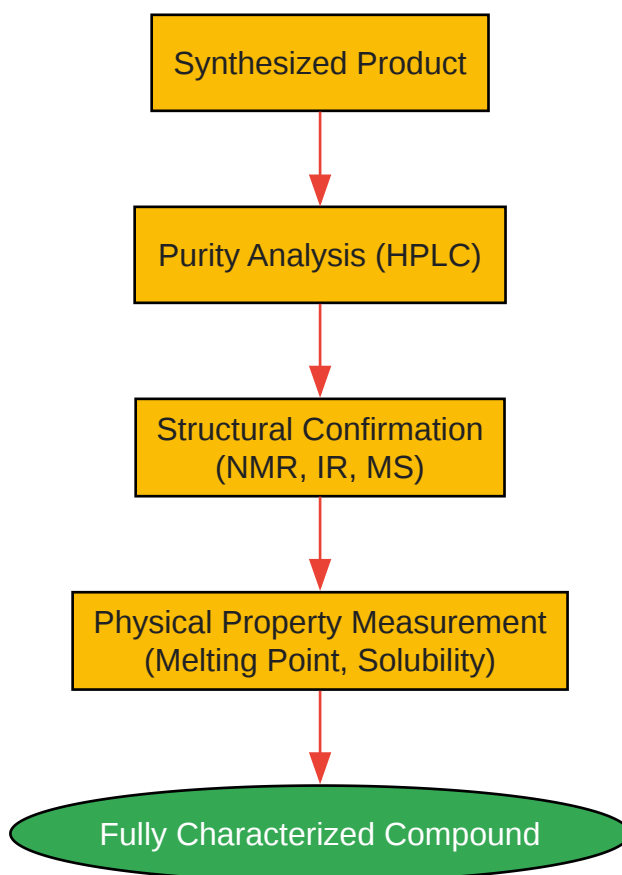
Protocol 4.1: Synthesis via Phillips Condensation

The most common route for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.^[2]

- **Reaction Setup:** In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 equivalent) in an excess of formic acid, which serves as both a reactant and a solvent.
- **Condensation:** Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After cooling the reaction mixture to room temperature, slowly pour it into a beaker of cold water or ice.
- **Neutralization & Precipitation:** Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the product precipitates out of the solution.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual salts.
- **Purification:** Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1H-Benzo[d]imidazole-4-carbonitrile**.

Characterization Workflow



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Caption: Workflow for the physicochemical characterization of the synthesized compound.

Protocol 4.2: Purity Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the compound and monitoring its stability.^[5]

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Detector: UV detector set to a wavelength determined from the UV spectrum (e.g., 230 nm or the λ_{max}).^[5]
- Sample Preparation: Prepare a stock solution of **1H-Benzo[d]imidazole-4-carbonitrile** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).
- Method Execution:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes is a good starting point for method development.
 - Column Temperature: 30°C.^[5]
- Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area of all detected components.

Chemical Stability and Reactivity

Understanding the stability of **1H-Benzo[d]imidazole-4-carbonitrile** is critical for its handling, storage, and formulation.

- **General Stability:** The benzimidazole core is a stable aromatic system. However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as strong oxidative stress or high-intensity UV light.[5]
- **Reactivity of the Nitrile Group:** The nitrile group is a key site of reactivity. It can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid under strong acidic or basic conditions.[5] This transformation is a common synthetic strategy for modifying the scaffold.

Significance in Research and Drug Development

The benzimidazole scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance. Its derivatives have been investigated for a wide range of biological activities.

- **Anticancer Activity:** Many benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents, with some acting as inhibitors of crucial enzymes like human topoisomerase I.[2][8]
- **Kinase Inhibition:** The benzimidazole structure serves as an effective hinge-binding motif in the design of small molecule kinase inhibitors, which are critical in oncology and inflammation research.[9][10]
- **Synthetic Building Block:** **1H-Benzo[d]imidazole-4-carbonitrile** is a valuable intermediate. The nitrile group can be converted into other functional groups (amines, tetrazoles, etc.), allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

1H-Benzo[d]imidazole-4-carbonitrile is a well-defined molecule with a distinct set of physicochemical properties. Its rigid, aromatic structure, characterized by specific

spectroscopic signatures, makes it readily identifiable. The presence of the versatile nitrile functional group on the privileged benzimidazole scaffold establishes this compound as a highly valuable building block for the development of novel therapeutics and functional materials. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in scientific research.

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